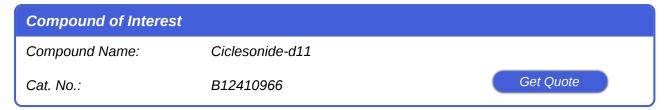


A Technical Guide to Sourcing and Utilizing Ciclesonide-d11 for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview for researchers seeking to procure and utilize **Ciclesonide-d11**, a deuterated analog of the corticosteroid Ciclesonide. This document outlines commercially available sources, summarizes key quantitative data, presents a detailed experimental protocol for its use as an internal standard, and illustrates the signaling pathway of its active metabolite.

Procurement of Ciclesonide-d11

Ciclesonide-d11 is available for research purposes from several specialized chemical suppliers. Researchers can obtain this stable isotope-labeled compound, as well as its active metabolite, Desisobutyryl **Ciclesonide-d11**, from the following vendors:

- Veeprho: A supplier of pharmaceutical impurity reference standards, offering Ciclesonided11 for use in analytical and pharmacokinetic research.[1]
- MedChemExpress: Provides Ciclesonide-d11 (Mixture of Diastereomers) and Desisobutyryl
 Ciclesonide-d11 for research use, often accompanied by detailed product data sheets and certificates of analysis.[2][3]
- Pharmaffiliates: Offers Ciclesonide-d11 (Mixture of Diastereomers) as a pharmaceutical standard.[4]



- LGC Standards: Supplies Ciclesonide-d11 (Mixture of Diastereomers) and its active metabolite, often with downloadable certificates of analysis.[5]
- Simson Pharma Limited: A manufacturer and exporter of pharmaceutical reference standards, including Desisobutyryl Ciclesonide-d11, which comes with a Certificate of Analysis.

It is recommended to request a lot-specific Certificate of Analysis (CoA) from the chosen supplier to obtain precise quantitative data for your research records.

Quantitative Data Summary

Ciclesonide-d11 is primarily utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the quantification of Ciclesonide and its active metabolite in biological samples. The quality and purity of the deuterated standard are critical for reliable results.

Below is a summary of typical quantitative data available for deuterated Ciclesonide analogs, based on a Certificate of Analysis for Desisobutyryl **Ciclesonide-d11** from MedChemExpress. Researchers should obtain a specific CoA for their lot of **Ciclesonide-d11**.

Parameter	Specification	Source
Chemical Formula	C32H33D11O7	MedChemExpress
Molecular Weight	551.76 g/mol	MedChemExpress
Purity (HPLC)	98.00%	MedChemExpress
Isotopic Enrichment	94.5%	MedChemExpress
Appearance	White to off-white solid	MedChemExpress
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.	MedChemExpress

Physical and Chemical Properties of Desisobutyryl Ciclesonide-d11



Property	Value
Molecular Weight	481.7 g/mol
XLogP3	3.7
Exact Mass	481.33588313 Da
Monoisotopic Mass	481.33588313 Da

Experimental Protocol: Quantification of Ciclesonide and its Metabolite in Human Serum using LC-MS/MS

This section provides a detailed methodology for the simultaneous determination of Ciclesonide and its active metabolite, Desisobutyryl-Ciclesonide, in human serum using an ultra-sensitive LC-APPI-MS/MS method. **Ciclesonide-d11** and Desisobutyryl-**Ciclesonide-d11** serve as the internal standards.

3.1. Materials and Reagents

- Ciclesonide and Desisobutyryl-Ciclesonide reference standards
- Ciclesonide-d11 (IS1) and Desisobutyryl-Ciclesonide-d11 (IS2)
- Human serum (blank)
- 1-Chlorobutane (for extraction)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid
- Water (deionized)

3.2. Instrumentation



- High-Performance Liquid Chromatography (HPLC) system
- API 5000 triple quadrupole mass spectrometer with an Atmospheric Pressure Photoionization (APPI) source
- 3.3. Sample Preparation (Liquid-Liquid Extraction)
- Pipette 0.500 mL of human serum into a clean microcentrifuge tube.
- Add the internal standard solution (Ciclesonide-d11 and Desisobutyryl-Ciclesonide-d11 in methanol).
- · Vortex for 30 seconds.
- Add 3 mL of 1-chlorobutane.
- Vortex for 5 minutes.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Vortex for 30 seconds.
- Inject a 10 μL aliquot into the LC-MS/MS system.
- 3.4. LC-MS/MS Conditions
- HPLC Column: A suitable reversed-phase C18 column.
- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.
- Flow Rate: 0.8 mL/min.
- Analysis Time: Approximately 4.7 minutes per injection.







• Ionization Mode: APPI, negative mode.

• Source Temperature: 300°C.

Sprayer Voltage: -800 V.

 Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for Ciclesonide, Desisobutyryl-Ciclesonide, Ciclesonide-d11, and Desisobutyryl-Ciclesonide-d11 should be optimized.

3.5. Data Analysis

The concentration of each analyte is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard. Calibration curves are constructed by plotting the peak area ratios against the concentration of the calibration standards.

Signaling Pathway and Experimental Workflow Diagrams

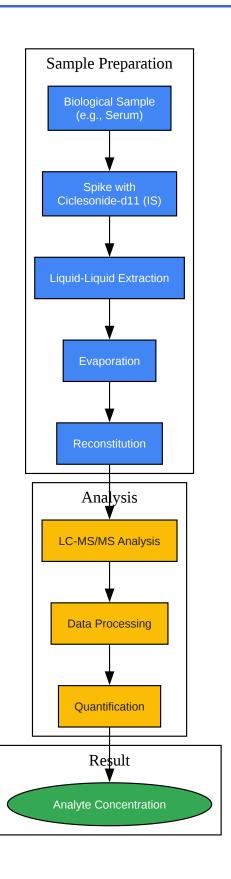
4.1. Ciclesonide Mechanism of Action

Ciclesonide is a prodrug that is inactive in its initial form. Upon inhalation, it is converted by intracellular esterases in the lungs to its pharmacologically active metabolite, Desisobutyryl-Ciclesonide. This active metabolite has a high affinity for the glucocorticoid receptor. The binding of Desisobutyryl-Ciclesonide to the glucocorticoid receptor initiates a signaling cascade that ultimately leads to anti-inflammatory effects.









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